molecular formula C9H7ClO B1348508 1-Chloro-2-(prop-2-yn-1-yloxy)benzene CAS No. 17061-92-6

1-Chloro-2-(prop-2-yn-1-yloxy)benzene

Cat. No.: B1348508
CAS No.: 17061-92-6
M. Wt: 166.6 g/mol
InChI Key: CPJYMVHZHGCWOU-UHFFFAOYSA-N
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Description

1-Chloro-2-(prop-2-yn-1-yloxy)benzene is an organic compound with the molecular formula C9H7ClO It is a derivative of benzene, where a chlorine atom and a prop-2-yn-1-yloxy group are substituted at the first and second positions, respectively

Scientific Research Applications

1-Chloro-2-(prop-2-yn-1-yloxy)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of bioactive molecules.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer and antimicrobial properties.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-(prop-2-yn-1-yloxy)benzene can be synthesized through the reaction of 2-chlorophenol with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3). The reaction is typically carried out in a solvent like acetone, and the product is obtained in good yields. The general reaction scheme is as follows:

2-Chlorophenol+Propargyl BromideK2CO3, AcetoneThis compound\text{2-Chlorophenol} + \text{Propargyl Bromide} \xrightarrow{\text{K2CO3, Acetone}} \text{this compound} 2-Chlorophenol+Propargyl BromideK2CO3, Acetone​this compound

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves similar reaction conditions as those used in laboratory settings, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-(prop-2-yn-1-yloxy)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.

    Oxidation: The prop-2-yn-1-yloxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The triple bond in the prop-2-yn-1-yloxy group can be reduced to form alkenes or alkanes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) can be used to replace the chlorine atom.

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium can oxidize the prop-2-yn-1-yloxy group.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can reduce the triple bond.

Major Products:

    Nucleophilic Substitution: Formation of azido derivatives.

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

Mechanism of Action

The mechanism of action of 1-Chloro-2-(prop-2-yn-1-yloxy)benzene depends on its specific application. In general, its reactivity is influenced by the presence of the chlorine atom and the prop-2-yn-1-yloxy group. The chlorine atom can participate in nucleophilic substitution reactions, while the prop-2-yn-1-yloxy group can undergo oxidation or reduction. These reactions can lead to the formation of various bioactive compounds that interact with molecular targets and pathways in biological systems.

Comparison with Similar Compounds

1-Chloro-2-(prop-2-yn-1-yloxy)benzene can be compared with other similar compounds, such as:

    1-Chloro-4-(prop-2-yn-1-yloxy)benzene: Similar structure but with different substitution pattern, leading to different reactivity and applications.

    4-Bromo-2-chloro-1-(prop-2-yn-1-yloxy)benzene: Contains an additional bromine atom, which can further influence its chemical properties and reactivity.

    1-Nitro-4-(prop-2-yn-1-yloxy)benzene:

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and potential for various applications in research and industry.

Properties

IUPAC Name

1-chloro-2-prop-2-ynoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO/c1-2-7-11-9-6-4-3-5-8(9)10/h1,3-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPJYMVHZHGCWOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80333984
Record name 1-chloro-2-(prop-2-yn-1-yloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17061-92-6
Record name 1-chloro-2-(prop-2-yn-1-yloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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